1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
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Description
1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20ClN5O2S and its molecular weight is 405.9. The purity is usually 95%.
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Biological Activity
1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone, also referred to as Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (CAS Number: 869343-90-8), is a complex organic compound notable for its potential biological activities. This article reviews its biological activities based on current research findings.
Chemical Structure and Properties
The compound features several significant structural components:
- Piperazine ring
- Thiazolo-triazole moiety
- Chlorophenyl group
The molecular formula is C19H22ClN5O3S with a molecular weight of approximately 435.9 g/mol .
Antimicrobial Properties
Compounds containing thiazole and triazole rings are frequently associated with antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. The thiazole and triazole moieties are known to enhance the bioactivity of compounds due to their interactions with microbial enzymes .
Acetylcholinesterase Inhibition
Research into related heterocyclic compounds has indicated promising acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .
The biological mechanisms underlying the activities of these compounds often involve:
- Enzyme inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Induction of apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating novel derivatives based on the thiazolo-triazole framework. For example:
- Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for their biological activities against various cancer cell lines.
- In Silico Studies : Molecular docking studies have been employed to predict binding affinities and interactions between these compounds and target proteins like AChE, further elucidating their potential therapeutic roles .
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-11-20-18-24(21-11)17(26)16(27-18)15(13-5-3-4-6-14(13)19)23-9-7-22(8-10-23)12(2)25/h3-6,15,26H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNGXVDRRWHORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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